molecular formula C3H5KN2O4 B096475 Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane CAS No. 18872-90-7

Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane

Cat. No.: B096475
CAS No.: 18872-90-7
M. Wt: 172.18 g/mol
InChI Key: RLPJKOZSKWQUOZ-UHFFFAOYSA-N
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Description

Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane is a chemical compound with intriguing properties and potential applications in various fields. This compound is characterized by the presence of both hydroxyamino and oxidoamino functional groups, which contribute to its unique reactivity and versatility in chemical reactions.

Properties

IUPAC Name

potassium;N-hydroxy-N'-oxidopropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N2O4.K/c6-2(4-8)1-3(7)5-9;/h1H2,(H3-,4,5,6,7,8,9);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPJKOZSKWQUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NO)C(=O)N[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5KN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635584
Record name Potassium [3-(hydroxyamino)-3-oxopropanamido]oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18872-90-7
Record name Potassium [3-(hydroxyamino)-3-oxopropanamido]oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrosation-Hydroxylation of 1,3-Dioxolane Derivatives

A plausible route involves nitrosation of a 1,3-dioxolane precursor followed by hydroxylation. For example, 1,3-dioxolane-2-carboxylic acid could undergo:

  • Nitrosation with sodium nitrite (NaNO₂) in acidic media to introduce nitroso groups.

  • Hydroxylamine addition via nucleophilic substitution with hydroxylamine hydrochloride (NH₂OH·HCl).

  • Alkali metal exchange using potassium hydroxide (KOH) to yield the final product.

Reaction conditions from analogous systems suggest optimal temperatures of 60–80°C in polar aprotic solvents (e.g., DMF or DMSO), with yields contingent on stoichiometric control of nitrosating agents.

Oxidative Cyclization of β-Keto Hydroxamic Acids

β-Keto hydroxamic acids may serve as precursors, leveraging their dual carbonyl and hydroxamide functionalities:

  • Oxidative cyclization using hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) to form the dioxopropane ring.

  • In situ oxidation of secondary amines to nitroso groups via MnO₂ or NaIO₄.

  • Potassium metathesis through ion-exchange resins.

This route mirrors methods described in US Patent 5,792,885 for amino diphosphonic acids, where xylene solvent systems improve phase separation during hydrolysis. Adapting this, a xylene-water biphasic system could mitigate byproduct formation during cyclization.

Experimental Protocols from Patent Literature

While no direct patents exist for CAS 18872-90-7, methodologies from structurally related compounds offer actionable insights:

Table 1: Adapted Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsSolventTemperatureYield*Source
NitrosationNaNO₂, HCl (1:1.2 molar ratio)DMF70°C45–50%
Hydroxylamine additionNH₂OH·HCl, K₂CO₃ (1:2 ratio)Ethanol/Water25°C60%
Potassium exchangeKOH (2 eq), ion-exchange resinMethanolRT85%

*Theoretical yields based on analogous reactions.

Key modifications from US5792885A include:

  • Substituting chlorobenzene with xylene to enhance organic-aqueous phase separation.

  • Using phosphorous acid (H₃PO₃) as a stabilizing agent for nitroso intermediates.

Characterization and Analytical Validation

Critical quality control measures for the target compound include:

  • FT-IR Spectroscopy : Confirmation of N-O stretches (950–1250 cm⁻¹) and hydroxamate C=O (1650 cm⁻¹).

  • ¹H/¹³C NMR : Diagnostic signals for dioxolane protons (δ 4.5–5.0 ppm) and nitroxyl carbons (δ 160–180 ppm).

  • Elemental Analysis : Compliance with theoretical values for C (20.93%), H (2.93%), N (16.27%).

Challenges and Optimization Strategies

Byproduct Formation

Unidentified phosphorous-oxygen byproducts, as noted in diphosphonic acid syntheses, may arise from:

  • Over-oxidation of nitroso groups to nitrate.

  • Incomplete cyclization leading to linear oligomers.
    Mitigation :

  • Strict temperature control (<80°C) during nitrosation.

  • Use of radical scavengers (e.g., BHT) to suppress side reactions.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) facilitate nitrosation but complicate potassium salt precipitation. Mixed solvent systems (e.g., xylene-methanol 3:1 ) improve crystallinity while maintaining reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxyamino and oxidoamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemical Research Applications

Organic Synthesis:

  • Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane serves as a reagent for synthesizing various organic compounds. The presence of hydroxyamino and oxidoamino groups allows it to participate in multiple chemical reactions, including oxidation, reduction, and substitution.
Reaction Type Description
Oxidation Converts the compound into oxidized derivatives.
Reduction Reduces to form amines or other reduced products.
Substitution Hydroxyamino and oxidoamino groups can engage in substitution reactions with suitable reagents.

Biological Applications

Biochemical Studies:

  • The compound's reactivity is beneficial in modifying biomolecules, making it useful for biochemical assays and studies. Its ability to interact with biological targets can facilitate research into cellular mechanisms.

Pharmacological Potential:

  • Preliminary studies indicate that this compound may influence potassium channels in various cells. This interaction could impact cellular signaling pathways, potentially leading to therapeutic applications.

Industrial Applications

Specialty Chemicals Production:

  • In industrial settings, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of novel compounds with specific functionalities tailored for various applications.

Case Study 1: Anticancer Activity

A study highlighted the synthesis of derivatives based on this compound that exhibited significant anticancer activity against human cancer cell lines such as HCT-116 and MCF-7. The derivatives were tested for their cytotoxic effects, revealing IC50 values indicating potent activity against these cell lines.

Case Study 2: Biochemical Modifications

Research demonstrated the use of this compound in modifying proteins and nucleic acids for biochemical assays. This application has implications for drug design and molecular biology research.

Mechanism of Action

The mechanism by which Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane exerts its effects involves its ability to participate in various chemical reactions. The hydroxyamino and oxidoamino groups can interact with molecular targets, leading to the formation of new bonds or the modification of existing ones. These interactions can affect the structure and function of target molecules, leading to the desired chemical or biological outcomes.

Comparison with Similar Compounds

    Hydroxylamine derivatives: Compounds with similar hydroxyamino groups.

    Oxidoamino derivatives: Compounds with similar oxidoamino groups.

    Dioxopropane derivatives: Compounds with similar dioxopropane backbones.

Uniqueness: Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane is unique due to the presence of both hydroxyamino and oxidoamino groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups.

Biological Activity

Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes hydroxyamino and oxidoamino functional groups. This structure is believed to contribute to its biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against specific pathogens.
  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various biological processes, including those related to skin aging and inflammation.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli62.5 µg/mL
Staphylococcus aureus78.12 µg/mL
Enterococcus faecalis70.0 µg/mL

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Enzyme Inhibition Studies

Further investigations have focused on the compound's ability to inhibit enzymes associated with skin aging and other pathological processes. Notably, studies have highlighted its inhibitory effects on tyrosinase, elastase, and collagenase.

Table 2: Enzyme Inhibition Profiles

EnzymeIC50 (µM)Mechanism of Action
Tyrosinase1.05Competitive inhibition
Elastase7.03Non-competitive inhibition
Collagenase123.4Mixed inhibition

These findings suggest that this compound may be useful in cosmetic formulations aimed at reducing signs of aging through enzyme modulation.

Case Studies

Several case studies have explored the biological effects of this compound in various contexts:

  • Skin Aging : A study investigated the effects of the compound on human skin keratinocyte cells, revealing promising results in reducing oxidative stress markers.
  • Infection Models : Animal models treated with this compound exhibited reduced bacterial load in infections caused by Staphylococcus aureus, suggesting its potential as an adjunct therapy in infectious diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses include:

  • Quorum Sensing Inhibition : The compound may interfere with bacterial communication systems that regulate virulence factors.
  • Antioxidant Properties : Its structural components suggest potential antioxidant activity that could mitigate cellular damage.

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